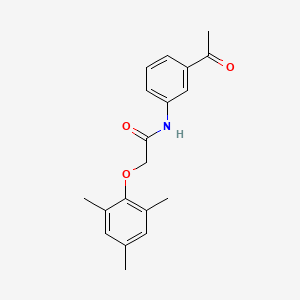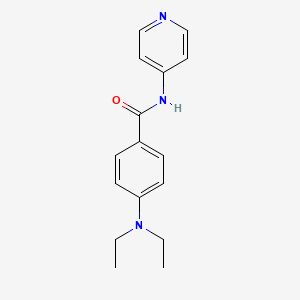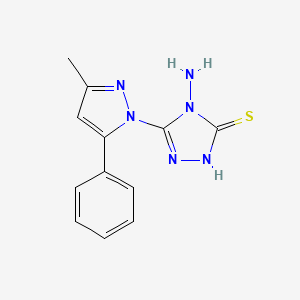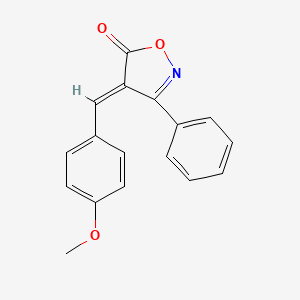![molecular formula C14H12N4O3S B5580934 4-nitro-N-{[(2-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5580934.png)
4-nitro-N-{[(2-pyridinylmethyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-{[(2-pyridinylmethyl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.06301143 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
4-nitro-N-{[(2-pyridinylmethyl)amino]carbonothioyl}benzamide, a compound related to pyridyl benzamides, has been explored in various scientific research contexts. For instance, Zhengwang Chen et al. (2018) describe an efficient synthesis of pyridyl benzamides from 2-aminopyridines and nitroolefins. This method, catalyzed by rare-earth metals, is notable for its broad substrate scope and the absence of additives and external oxidants, suggesting potential applications in organic synthesis (Chen et al., 2018).
Biological Activity
In biological research, compounds similar to this compound have been investigated for their inhibitory activity against specific enzymes. For example, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds, including derivatives of this compound, to act as inhibitors of the metalloenzyme carbonic anhydrase. These compounds showed high affinity and inhibition for certain enzyme isoforms, indicating potential therapeutic applications (Ulus et al., 2013).
Crystal Structure Analysis
The structural analysis of related compounds also offers insights into the potential applications of this compound. Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing detailed insights into its crystal structure and molecular interactions. Such analyses are crucial for understanding the molecular behavior and potential applications in materials science or pharmaceuticals (Saeed et al., 2010).
Polymer Synthesis
The field of polymer science also finds applications for compounds like this compound. Yokozawa et al. (2002) discuss the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, including block copolymers containing this aramide. The research highlights the potential use of related compounds in creating advanced polymer materials with specific properties (Yokozawa et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-nitro-N-(pyridin-2-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-13(10-4-6-12(7-5-10)18(20)21)17-14(22)16-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNQTMVOODZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-{[4-(3-hydroxyphenyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5580872.png)
![3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5580873.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide](/img/structure/B5580895.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5580907.png)

![9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5580941.png)

![1-(4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5580947.png)
![2-(4-{[2-(3-chlorophenyl)-8-methyl-3-quinolinyl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B5580952.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5580957.png)


